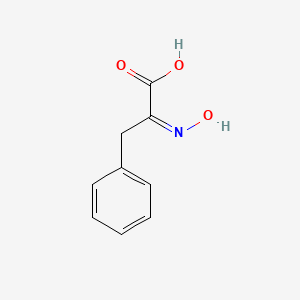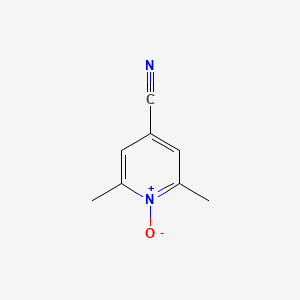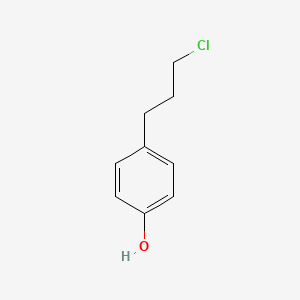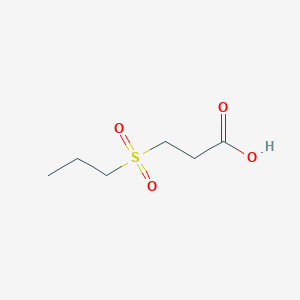
Methyl 1-(aminomethyl)cyclopentanecarboxylate
Descripción general
Descripción
“Methyl 1-(aminomethyl)cyclopentanecarboxylate” is a chemical compound with the CAS Number: 1171925-49-7 . It is also known as "methyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride" . The compound has a molecular weight of 193.67 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H15NO2.ClH/c1-11-7(10)8(6-9)4-2-3-5-8;/h2-6,9H2,1H3;1H . This code represents the molecular structure of the compound. The compound consists of a cyclopentane ring with a carboxylate (CO2) group and an aminomethyl (NH2CH2) group attached to it. Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a melting point range of 175 - 176 degrees Celsius . The compound is stored at a temperature of 2-8 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis of S1P1 Receptor Agonists
Methyl 1-(aminomethyl)cyclopentanecarboxylate derivatives have been identified as crucial intermediates in the synthesis of S1P1 receptor agonists. Wallace et al. (2009) developed a scalable method to synthesize and isolate the four stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, demonstrating their utility in the synthesis of receptor agonists with high enantiomeric and diastereomeric excess (G. Wallace et al., 2009).
Oligodeoxyribonucleotide Synthesis
Grajkowski et al. (2001) explored the use of a derivative, 2-(N-formyl-N-methyl)aminoethyl group, as a potential protecting group in solid-phase oligodeoxyribonucleotide synthesis, highlighting its efficiency and simplicity in postsynthesis processing, indicating the broader applicability of this compound-related compounds in nucleic acid chemistry (A. Grajkowski et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 1-(aminomethyl)cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHFBRUKGNNLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
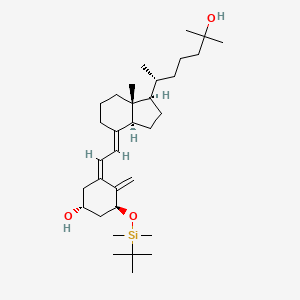
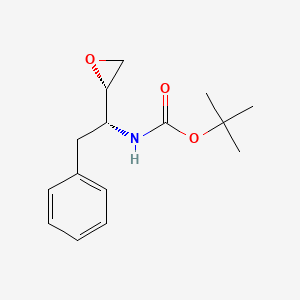
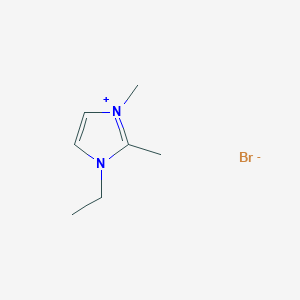
![2-Amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B3176298.png)
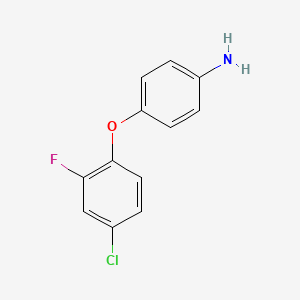
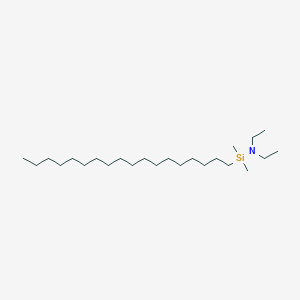
![1-ethyl-1H-imidazo[4,5-c]quinoline](/img/structure/B3176333.png)
